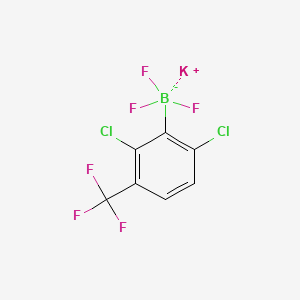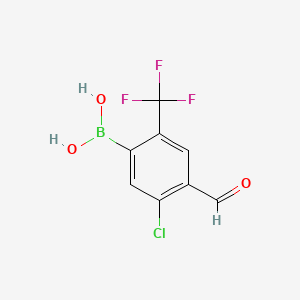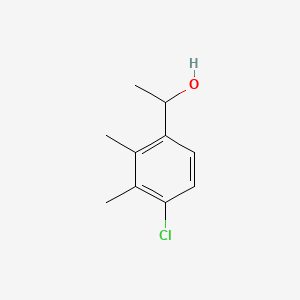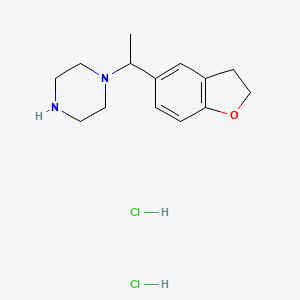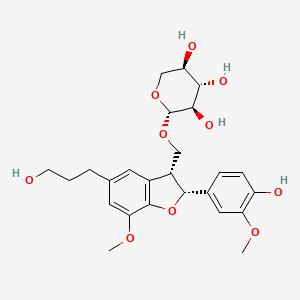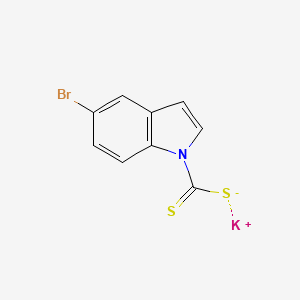
potassium 5-bromo-1H-indole-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-bromo-1H-indole-1-carbodithioate is an organic compound known for its role as a photocatalyst. It is used to activate alkyl electrophiles via a nucleophilic substitution pathway (SN2). This compound is characterized by its molecular formula C9H5BrKNS2 and a molecular weight of 310.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-bromo-1H-indole-1-carbodithioate typically involves the reaction of 5-bromo-1H-indole with carbon disulfide and potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 5-bromo-1H-indole-1-carbodithioate undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This compound is known to activate alkyl electrophiles via an SN2 pathway.
Photocatalysis: It acts as a photocatalyst in photochemical reactions, generating radicals from alkyl electrophiles.
Common Reagents and Conditions
Conditions: Reactions are typically carried out under reflux conditions in solvents such as ethanol.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is typically an alkylated indole derivative .
Aplicaciones Científicas De Investigación
Potassium 5-bromo-1H-indole-1-carbodithioate has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which potassium 5-bromo-1H-indole-1-carbodithioate exerts its effects involves the activation of alkyl electrophiles via an SN2 pathway. The compound acts as a nucleophilic catalyst, facilitating the substitution of the leaving group with a nucleophile. This process generates radicals, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium ethyl xanthogenate: Another compound used in photocatalysis and radical generation.
Cyanomethyl (3,5-dimethyl-1H-pyrazole)-carbodithioate: Similar in its use as a photocatalyst.
Cyanomethyl methyl (phenyl)carbamodithioate: Also used in photocatalytic reactions.
Uniqueness
Potassium 5-bromo-1H-indole-1-carbodithioate is unique due to its specific structure, which allows it to activate alkyl electrophiles efficiently. Its ability to generate radicals under photochemical conditions makes it particularly valuable in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C9H5BrKNS2 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
potassium;5-bromoindole-1-carbodithioate |
InChI |
InChI=1S/C9H6BrNS2.K/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13;/h1-5H,(H,12,13);/q;+1/p-1 |
Clave InChI |
XNBQTAHYWUHBLW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CN2C(=S)[S-])C=C1Br.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


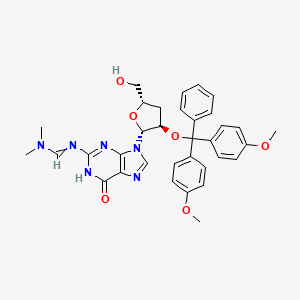
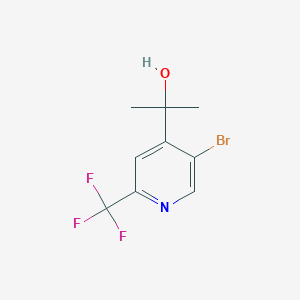

![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
